3-(4-Methylbenzenesulfonyl)propanamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13NO3S |
|---|---|
Molecular Weight |
227.28 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfonylpropanamide |
InChI |
InChI=1S/C10H13NO3S/c1-8-2-4-9(5-3-8)15(13,14)7-6-10(11)12/h2-5H,6-7H2,1H3,(H2,11,12) |
InChI Key |
PWDJLSXWEJBOAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N |
Origin of Product |
United States |
Computational Chemistry and Theoretical Investigations of 3 4 Methylbenzenesulfonyl Propanamide
Molecular Docking Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like 3-(4-Methylbenzenesulfonyl)propanamide, docking studies could be performed against the active sites of various enzymes or receptors to predict its binding affinity and mode of interaction. The sulfonamide moiety is a known pharmacophore for various biological targets, including carbonic anhydrases and certain proteases. A docking study would typically involve generating a 3D model of the compound and placing it into the binding site of a target protein. The interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, would then be calculated and scored to estimate the binding energy.
Pharmacophore Modeling
Pharmacophore modeling is another important computational tool in drug discovery. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For sulfonamide derivatives, key pharmacophoric features often include hydrogen bond donors (from the amide N-H), hydrogen bond acceptors (from the sulfonyl and carbonyl oxygens), and a hydrophobic aromatic region (the tolyl group). A pharmacophore model for a series of related sulfonamides can be generated based on their known biological activities. This model can then be used to virtually screen large compound libraries to identify other molecules that fit the model and are therefore likely to be active. Studies on sulfonamide derivatives have successfully used pharmacophore modeling to identify key features for their biological activity. nih.govnih.govresearchgate.net
Reactivity Profiles and Reaction Mechanisms of 3 4 Methylbenzenesulfonyl Propanamide
Stability and Degradation Pathways of the Amide and Sulfonamide Linkages under Varied Conditions
The stability of 3-(4-Methylbenzenesulfonyl)propanamide is contingent on the resilience of its amide and sulfonamide linkages to hydrolysis under various conditions, such as pH and temperature.
Amide Linkage: The amide bond in the propanamide portion of the molecule is susceptible to hydrolysis, which can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide would be protonated, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This process would ultimately lead to the formation of 3-(4-methylbenzenesulfonyl)propanoic acid and ammonia.
Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide (B78521) ion would directly attack the electrophilic carbonyl carbon. This would initiate the cleavage of the amide bond, yielding the corresponding carboxylate salt and ammonia.
The rate of hydrolysis is generally dependent on the concentration of the acid or base and the reaction temperature.
Sulfonamide Linkage: The sulfonamide linkage (C-SO2-N) is generally more resistant to hydrolysis than the amide linkage. However, under harsh acidic conditions, cleavage of the N-S bond can occur. acs.org Reductive cleavage of the tosyl group is also a known method for deprotection in organic synthesis, often employing reagents like samarium diiodide. acs.org
Interactive Table: Predicted Stability under Varied Conditions
| Condition | Predicted Effect on Amide Linkage | Predicted Effect on Sulfonamide Linkage | Primary Degradation Products |
| Neutral pH, Room Temp. | Likely stable | Stable | Minimal degradation |
| Acidic pH (e.g., pH < 3) | Hydrolysis | Potential for slow hydrolysis | 3-(4-methylbenzenesulfonyl)propanoic acid, Ammonia |
| Basic pH (e.g., pH > 11) | Hydrolysis | Generally stable | 3-(4-methylbenzenesulfonyl)propanoate, Ammonia |
| Elevated Temperature | Increased rate of hydrolysis | Increased rate of hydrolysis (less pronounced) | Dependent on pH |
Functional Group Reactivity in the this compound Framework
The presence of both amide and sulfonamide functionalities imparts a dual reactivity profile to the molecule.
The amide group possesses both a nucleophilic nitrogen and an electrophilic carbonyl carbon.
Amide Nitrogen: The lone pair of electrons on the amide nitrogen is delocalized through resonance with the adjacent carbonyl group, which significantly reduces its nucleophilicity compared to an amine. nih.gov However, it can still undergo reactions such as N-alkylation or N-acylation under appropriate conditions, though this is generally more challenging than with simple amides due to the steric hindrance and electronic effects of the tosyl group.
Carbonyl Carbon: The carbonyl carbon is electrophilic and is the primary site for nucleophilic attack, as seen in hydrolysis reactions. It can also react with other strong nucleophiles.
Electrophilic Sulfur: The sulfur atom in the sulfonyl group is highly oxidized and electron-deficient, making it a hard electrophile. However, direct nucleophilic attack on the sulfur of a sulfonamide is generally difficult.
Reactions of the Tosyl Group: The tosyl group is an excellent leaving group in certain reactions. While not directly applicable to the C-S bond in this molecule, tosylates (R-OTs) are widely used in substitution and elimination reactions. The reactivity of the sulfonamide itself can be seen in reactions such as those with benzynes, where the N-S bond can be cleaved. scbt.com
Role as a Synthetic Intermediate or Building Block in Complex Molecule Synthesis
Modification of the Amide: The primary amide offers a handle for further functionalization. For instance, it could undergo a Hofmann rearrangement to yield a β-aminoethylsulfonamide derivative.
Source of a β-Sulfonyl Propanoic Acid Moiety: Following hydrolysis of the amide, the resulting 3-(4-methylbenzenesulfonyl)propanoic acid could be used in further synthetic transformations.
Precursor for Heterocycles: Through strategic reactions involving both the amide and the methylene (B1212753) groups of the propane (B168953) chain, it could potentially serve as a precursor for the synthesis of heterocyclic compounds. For instance, derivatives of propanamides have been used in the synthesis of 1,2,4-triazoles. sigmaaldrich.com
Advanced Research Perspectives and Future Directions in 3 4 Methylbenzenesulfonyl Propanamide Chemistry
Design Principles for Next-Generation Sulfonamide-Propanamide Hybrid Structures
The design of next-generation sulfonamide-propanamide hybrid structures is a strategic endeavor in medicinal chemistry, leveraging the principles of molecular hybridization to create novel compounds with potentially enhanced or synergistic activities. This approach involves covalently linking the 3-(4-methylbenzenesulfonyl)propanamide scaffold with other pharmacophoric moieties to target multiple biological pathways or improve physicochemical properties.
Key design principles include:
Molecular Hybridization: This core principle involves combining two or more known pharmacophoric subunits into a single molecular entity. researchgate.net The resulting hybrid is designed to retain the key characteristics of its parent molecules, potentially leading to improved pharmacological action. researchgate.net For instance, the sulfonamide group can be linked to other bioactive scaffolds, such as the fluoroquinolone core in ciprofloxacin (B1669076), to create hybrids with dual modes of action. nih.gov
Structure-Activity Relationship (SAR) Studies: A systematic exploration of how structural modifications influence biological activity is crucial. This involves making targeted electronic, hydrophobic, and steric alterations to the parent structure. researchgate.net For the this compound core, this could involve modifying the tosyl group, the propanamide linker, or attaching various substituents to the amide nitrogen. The goal is to establish a clear relationship between these changes and the resulting activity, guiding further optimization. researchgate.netnih.gov
Bioisosterism and Isosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) to enhance activity or improve pharmacokinetic profiles. nih.gov In the context of sulfonamide-propanamide hybrids, one might replace the methyl group on the benzene (B151609) ring with a chloro or methoxy (B1213986) group to modulate electronic properties and binding interactions.
Dual-Targeting Approach: Hybrids can be rationally designed to interact with two distinct biological targets simultaneously. For example, by conjugating a propanamide-sulfonamide structure with a known inhibitor of a different enzyme, it's possible to create a dual inhibitor. nih.gov This can be an effective strategy for complex diseases or for overcoming drug resistance.
These principles are applied in a cyclical process of design, synthesis, and biological evaluation to refine and optimize the hybrid structures for desired outcomes.
Table 1: Design Principles for Sulfonamide-Propanamide Hybrids
Design Principle Description Expected Outcome Example Application Molecular Hybridization Covalently linking two or more pharmacophores into a single molecule. nih.gov Creation of compounds with dual or synergistic activities, improved potency. nih.gov Fusing a sulfonamide moiety with a ciprofloxacin core to create antibacterial agents with dual DNA gyrase/topoisomerase IV inhibitory activity. mdpi.com Structure-Activity Relationship (SAR) Systematic modification of a molecule's structure to determine the effect on its biological activity. nih.gov Identification of key structural features responsible for activity, guiding optimization. kcl.ac.uk Synthesizing analogues with variations at the R1, R2, and R3 positions of a core scaffold to establish a SAR for binding to a target protein like Mcl-1. kcl.ac.uk Bioisosterism Replacement of functional groups with other groups possessing similar physicochemical properties. Enhancement of target affinity, modulation of metabolic stability, and reduction of toxicity. Replacing a phenyl ring with a thiophene (B33073) ring to explore different hydrophobic interactions within a binding pocket. Dual-Targeting Designing a single molecule to interact with two distinct biological targets. frontiersrj.com Increased efficacy, potential to overcome resistance mechanisms, and treatment of complex diseases. Developing propanamide-sulfonamide conjugates as dual inhibitors of enzymes like urease and cyclooxygenase-2. frontiersrj.com
Development of Novel and Sustainable Synthetic Protocols for this compound Analogues
Modern organic synthesis is increasingly focused on developing efficient, modular, and environmentally sustainable methods. The synthesis of analogues of this compound is moving beyond traditional approaches toward more innovative protocols.
The conventional synthesis of sulfonamides typically involves the reaction between a sulfonyl chloride and a primary or secondary amine, often in the presence of a base. frontiersrj.comresearchgate.net While effective, this method's efficiency can be limited by the varying nucleophilicity of the amine. frontiersrj.com To address these limitations, researchers are exploring advanced strategies:
Modular Synthetic Routes: These routes are designed for flexibility, allowing for the easy generation of a diverse library of analogues by varying the starting components. A modular approach might begin with a core scaffold that can be functionalized through a series of reliable reactions, such as palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura coupling), to introduce a variety of substituents. nih.gov This allows for facile access to analogues with variations at multiple positions within the molecule. nih.gov
Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. rsc.org These reactions are prized for their atom economy, reduced number of purification steps, and lower solvent and energy consumption, aligning with the principles of green chemistry. A sustainable approach for synthesizing complex heterocyclic sulfonamide analogues could involve a one-pot, three-component reaction that forms multiple C-C, C-S, and C-N bonds simultaneously. rsc.org
Sustainable Catalysis: The development of catalysts based on earth-abundant and non-toxic metals, such as manganese, is a key aspect of sustainable synthesis. researchgate.net These catalysts can be used for reactions like dehydrogenation, which releases hydrogen as the only byproduct, offering a green alternative to traditional oxidation reagents. researchgate.net
Regioselective Synthesis: Achieving high regioselectivity is crucial for avoiding the formation of unwanted isomers and simplifying purification. Novel protocols are being developed that proceed with high regioselectivity, ensuring that bonds are formed at the correct positions in a predictable manner. rsc.org For example, a base-promoted multicomponent reaction can be designed to yield a specific constitutional isomer through a controlled sequence of intramolecular cyclization and other transformations. rsc.org
These advanced synthetic protocols represent a significant step forward, enabling the creation of complex this compound analogues through more efficient, versatile, and sustainable chemical processes.
Application of Machine Learning and Artificial Intelligence in Predicting Compound Reactivity and Synthetic Routes
Predicting Compound Reactivity: ML models can be trained on large datasets of chemical reactions to predict the reactivity of specific compounds. chemrxiv.orgnih.gov These models can identify chemical patterns that determine whether a reaction will be successful, saving chemists valuable time by avoiding dead-end experiments. chemrxiv.org For instance, a human-interpretable ML model was developed to understand the heterogeneous reactivity of N-sulfonylimines in multicomponent reactions by identifying key chemical features. chemrxiv.org By analyzing electronic and structural properties, neural networks can predict experimental electrophilicity and nucleophilicity, offering a general tool for assessing chemical stability. nih.gov This approach can be used to screen large virtual libraries of sulfonamide-propanamide analogues for desired reactivity profiles.
Predicting Synthetic Routes (Retrosynthesis): AI-driven retrosynthesis has become a vital tool for designing efficient pathways to target molecules. nih.govcas.org AI platforms, often using transformer-based neural networks trained on millions of known reactions, can automatically propose viable synthetic routes. preprints.org These tools can be categorized as template-based, semi-template-based, or template-free, each with distinct advantages. nih.gov The primary challenge and determinant of success for these AI applications is the quality and diversity of the underlying reaction data used for training. cas.org Enriching training sets with high-quality, diverse reaction data has been shown to improve the accuracy of predictions, especially for rare reaction classes. cas.org
Optimizing Synthesis Pathways: Beyond proposing routes, AI can optimize them based on multiple criteria such as cost, yield, environmental impact, and scalability. researchgate.net Algorithms like genetic algorithms or reinforcement learning can evaluate numerous potential pathways to identify the most efficient one. researchgate.net This data-driven optimization can incorporate real-world constraints, such as reagent availability and safety, to ensure the practicality of the suggested synthesis. researchgate.net
Table 2: Applications of AI/ML in Sulfonamide Chemistry
AI/ML Application Methodology/Model Objective Key Finding/Advantage Reactivity Prediction Human-interpretable ML models, Neural Networks [1, 4] Predict the outcome and success of chemical reactions involving sulfonamide-related synthons like N-sulfonylimines. researchgate.net Identifies chemical patterns of reactivity, allowing for prospective testing of new reactions and avoiding unsuccessful experiments. researchgate.net Synthesis Prediction Lewis-acid mediated Sulfur(VI) Fluoride Exchange (SuFEx) reaction model nih.gov Predict successful combinations of primary amines and sulfamoyl fluorides for sulfamide (B24259) synthesis. nih.gov Uses kinetic and reaction yield data combined with DFT calculations to classify reactivity and guide synthesis. nih.gov Retrosynthesis Transformer-based neural networks (e.g., IBM's RXN for Chemistry) [5, 9] Automatically generate diverse and accurate synthetic routes for target molecules. chemrxiv.org Accelerates synthesis planning; predictive power is enhanced by training on diverse, high-quality reaction data. chemrxiv.org Route Optimization Genetic Algorithms, Reinforcement Learning preprints.org Select the most efficient synthetic route based on cost, yield, safety, and sustainability. preprints.org Enables more cost-effective and environmentally friendly drug manufacturing by balancing multiple practical factors. preprints.org Property Prediction Wasserstein Generative Adversarial Network (WGAN) rsc.org Predict the adsorption behavior of sulfonamide antibiotics on materials like biochar. rsc.org Improves predictive performance by augmenting limited experimental datasets with high-quality virtual data. rsc.org
Exploration of this compound as a Modular Building Block in Supramolecular Chemistry and Materials Science
The field of supramolecular chemistry focuses on the design and synthesis of complex, functional assemblies held together by non-covalent interactions. northwestern.edu Small organic molecules can act as fundamental building blocks for these larger structures. northwestern.edu The chemical structure of this compound, featuring multiple sites for non-covalent interactions, makes it a compelling candidate for exploration as a modular building block in supramolecular chemistry and materials science.
The key to self-assembly lies in the specific and directional interactions between molecules, such as hydrogen bonding, π–π stacking, van der Waals forces, and hydrophobic interactions. nih.gov The this compound molecule possesses several functional groups capable of participating in these interactions:
Sulfonamide Group (-SO₂NH-): This group is a strong hydrogen bond donor (N-H) and acceptor (S=O). These interactions are highly directional and can guide the formation of well-ordered one-dimensional chains or two-dimensional sheets.
Amide Group (-CONH-): Similar to the sulfonamide, the amide linkage provides both a hydrogen bond donor (N-H) and an acceptor (C=O), which are fundamental motifs in forming robust, predictable supramolecular structures like those seen in peptides and proteins. researchgate.net
Aromatic Ring: The p-tolyl group is capable of engaging in π–π stacking interactions, which can help stabilize the assembly of molecules into larger aggregates.
Alkyl Chain: The propane (B168953) linker provides conformational flexibility and can participate in hydrophobic interactions, which are crucial for assembly processes in aqueous environments.
By acting as a versatile building block, this compound and its derivatives could be used to construct a variety of supramolecular architectures. scitechdaily.com The modular nature of the molecule allows for synthetic modification to fine-tune its self-assembly behavior. For example, altering substituents on the aromatic ring could modulate the strength of π–π stacking, while modifications to the propanamide portion could introduce new functional groups or alter the geometry of the assembly.
Potential applications in materials science include the development of functional materials such as gels, liquid crystals, or porous molecular crystals. nih.govscitechdaily.com These self-assembled materials could have applications in areas like drug delivery, catalysis, and sensing, where the defined microscopic environment of the supramolecular structure is critical. scitechdaily.com
Integration of Experimental and Theoretical Approaches for Comprehensive Understanding of Propanamide Derivatives
A comprehensive understanding of the structure, properties, and reactivity of propanamide derivatives, including this compound, is best achieved through the synergistic integration of experimental techniques and theoretical calculations. This dual approach allows for a deeper insight than either method could provide alone. bath.ac.uk
Experimental Characterization: A suite of analytical techniques is employed to elucidate the molecular structure and properties of newly synthesized compounds.
Spectroscopic Methods: Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), and mass spectrometry are used to confirm the chemical structure and connectivity of atoms. nih.govmdpi.com For example, the N-H proton signal of the sulfonamide group in the NMR spectrum and characteristic S-N stretching vibrations in the IR spectrum can confirm the formation of the target compound. mdpi.com
X-ray Crystallography: This technique provides definitive, high-resolution information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. mdpi.com
Rotational Spectroscopy: In the gas phase, this method can determine the precise geometric structure of different conformers of a molecule, providing valuable data on the molecule's intrinsic conformational preferences. kcl.ac.uk
Theoretical and Computational Modeling: Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to complement experimental findings.
Structural Optimization: DFT calculations can predict the most stable three-dimensional structure (global minimum) of a molecule and the relative energies of different conformers. kcl.ac.uk These computed structures can be directly compared with experimental data from X-ray crystallography or rotational spectroscopy. mdpi.com
Spectroscopic Prediction: Theoretical models can compute spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies. mdpi.com The agreement between calculated and experimental spectra serves to validate the proposed structure. mdpi.com
Electronic Property Analysis: Calculations can determine key electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
The integration of these approaches is powerful. For example, while experiments might identify the dominant conformer in a crystal, computations can reveal the energies of other, unobserved conformers and the barriers to their interconversion. kcl.ac.uk Similarly, combining experimental binding assays with computational molecular docking can reveal how a sulfonamide derivative interacts with a biological target at the atomic level, guiding the design of more potent analogues. mdpi.com
Table 3: Comparison of Experimental and Theoretical Data for a Sulfonamide Derivative Based on data for {(4-nitrophenyl)sulfonyl}tryptophan, a related sulfonamide structure. mdpi.com
Parameter Experimental Method Experimental Value Theoretical Method Calculated Value Reference N-H Stretch (Amine) IR Spectroscopy 3291 cm⁻¹ DFT (B3LYP) 3496 cm⁻¹ (Sulfonamide) scitechdaily.com N-H Stretch (Indole) IR Spectroscopy (not specified) DFT (B3LYP) 3670 cm⁻¹ scitechdaily.com C-S Stretch IR Spectroscopy 777, 735 cm⁻¹ DFT (B3LYP) 742 cm⁻¹ scitechdaily.com ¹H NMR (Sulfonamide N-H) NMR Spectroscopy 8.07-8.09 ppm DFT (GIAO) 4.32 ppm* scitechdaily.com ¹H NMR (Indole N-H) NMR Spectroscopy 7.74-7.76 ppm DFT (GIAO) 7.87 ppm scitechdaily.com
Note: The discrepancy in the sulfonamide N-H chemical shift is noted in the source as being highly dependent on the chemical environment and solvent, making direct comparison complex. mdpi.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
